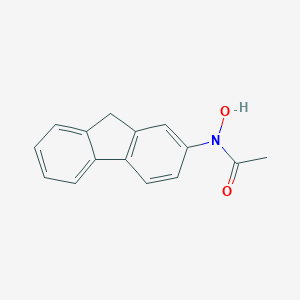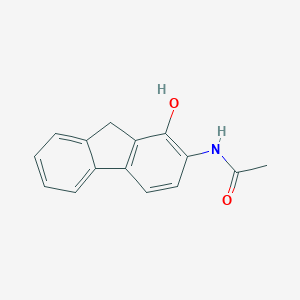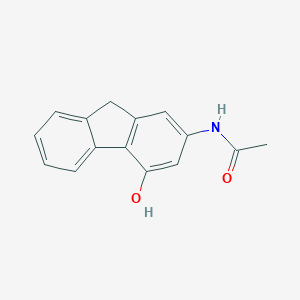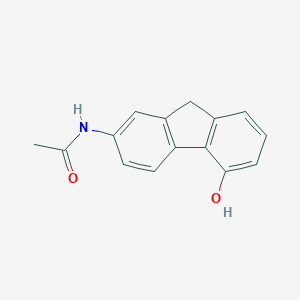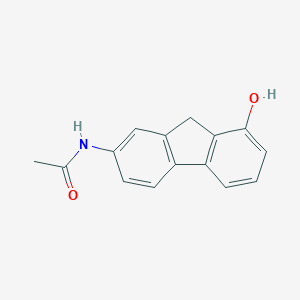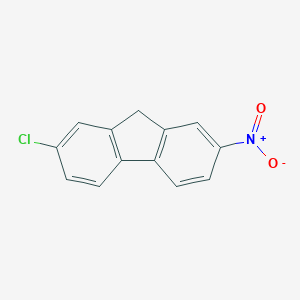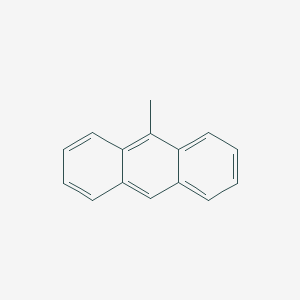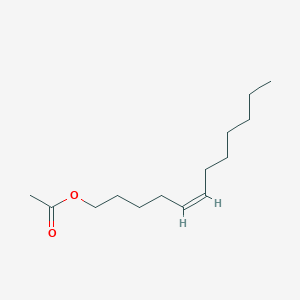
5-Dodecen-1-ol, acetate, (Z)-
Overview
Description
5-Dodecen-1-ol, acetate, (Z)-: is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.3550 g/mol . It is a type of unsaturated fatty alcohol acetate, specifically a Z-isomer of dodecenyl acetate. This compound is known for its role in various biological and chemical processes, including its use as a pheromone in certain insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Dodecen-1-ol, acetate, (Z)- typically involves the following steps:
Hydrogenation of a Triple Bond: The cis double bond is introduced by hydrogenation of a triple bond using a catalyst such as poisoned palladium on calcium carbonate (Pd-CaCO3), which yields the cis configuration almost exclusively.
Industrial Production Methods:
Industrial production methods for 5-Dodecen-1-ol, acetate, (Z)- are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Dodecen-1-ol, acetate, (Z)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the acetate group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of dodecenal or dodecenoic acid.
Reduction: Formation of 5-Dodecen-1-ol.
Substitution: Formation of various substituted dodecenyl derivatives.
Scientific Research Applications
Chemistry:
5-Dodecen-1-ol, acetate, (Z)- is used as a starting material in the synthesis of other complex organic molecules. It is also used in the study of reaction mechanisms and stereochemistry .
Biology:
In biological research, this compound is studied for its role as a pheromone in insects. It is used to understand insect behavior and communication .
Medicine:
While not directly used in medicine, derivatives of 5-Dodecen-1-ol, acetate, (Z)- are explored for their potential therapeutic properties .
Industry:
In the industrial sector, this compound is used in the formulation of fragrances and flavors. It is also used in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Dodecen-1-ol, acetate, (Z)- involves its interaction with specific molecular targets such as olfactory receptors in insects. When released, it binds to these receptors, triggering a series of biochemical pathways that result in behavioral changes such as attraction or repulsion . The exact molecular pathways can vary depending on the species and the context of its use .
Comparison with Similar Compounds
- (E)-5-Dodecenyl acetate
- (Z)-7-Dodecen-1-ol acetate
- (Z)-8-Dodecen-1-ol acetate
- (Z)-7-Tetradecen-1-ol acetate
Comparison:
5-Dodecen-1-ol, acetate, (Z)- is unique due to its specific Z-configuration at the double bond, which influences its chemical reactivity and biological activity. Compared to its E-isomer , it has different physical properties and biological effects. For instance, the Z-isomer is more effective as a pheromone in certain insect species, making it a valuable compound in entomological studies .
Properties
IUPAC Name |
dodec-5-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEWNRTZASNZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864706 | |
| Record name | Dodec-5-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16676-96-3 | |
| Record name | (Z)-dodec-5-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


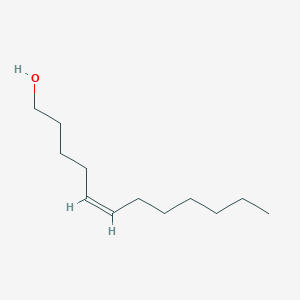
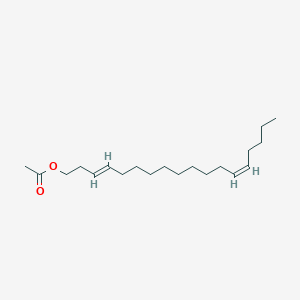
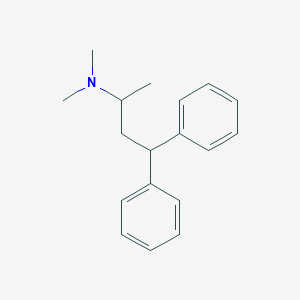

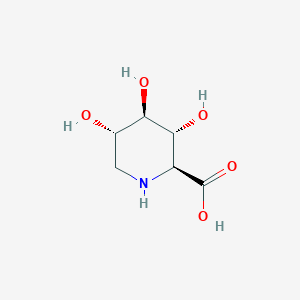
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
